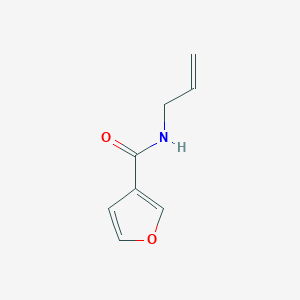

N-Allylfuran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDZPWSPKYMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allylfuran 3 Carboxamide and Its Precursors

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-Allylfuran-3-carboxamide, the most logical and common disconnection is the amide bond (C-N bond). This disconnection simplifies the molecule into two key precursors: furan-3-carboxylic acid and allylamine. This approach is strategically sound as the direct formation of an amide bond from a carboxylic acid and an amine is a fundamental and well-established transformation in organic synthesis.

A further disconnection can be envisioned by breaking down the furan-3-carboxylic acid ring itself. This reveals potential starting materials for the construction of the heterocyclic core, which can be assembled through various classical and modern synthetic methods. This two-tiered retrosynthetic strategy allows for a modular approach to the synthesis, enabling flexibility in the choice of starting materials and reaction pathways.

Synthesis of Furan-3-carboxylic Acid Derivatives

The synthesis of the furan-3-carboxylic acid core is a critical step. The substitution pattern of this precursor, with a carboxyl group at the 3-position, requires specific synthetic strategies.

Historically, several named reactions have been established for the synthesis of the furan (B31954) nucleus. These methods typically involve the cyclization of acyclic precursors.

Paal-Knorr Furan Synthesis: This is a widely used method for synthesizing substituted furans. wikipedia.org It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgpharmaguideline.com To obtain furan-3-carboxylic acid, a suitably substituted 1,4-dicarbonyl precursor bearing a carboxyl group or a precursor to it would be required. The reaction is typically carried out under aqueous acidic conditions or with a Lewis acid or dehydrating agent. wikipedia.org

Fiest-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com This reaction provides access to a variety of substituted furans.

Synthesis from Dihydrofuran Derivatives: A convenient synthesis for furan-3-carboxylic acid involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran. This is followed by the nucleophilic displacement of the trichloromethyl group with hydroxide to yield the desired carboxylic acid. researchgate.net

Contemporary organic synthesis has seen the development of numerous catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Metal-Catalyzed Cyclizations: Various transition metals are employed to catalyze the formation of furan rings. Palladium-catalyzed cyclization reactions have been developed for the synthesis of α-carbonyl furan derivatives. dntb.gov.ua Similarly, catalysts based on copper, gold, and iron have been utilized in domino reactions or cycloisomerization reactions to construct substituted furans from various starting materials like ene-ynes, propargyl alcohols, or β-keto compounds. dntb.gov.uaorganic-chemistry.org

Oxidation of Furan Derivatives: Furan-3-carboxylic acid can be synthesized from other furan derivatives. For instance, the catalytic oxidation of furfural, a biomass-derived platform chemical, can lead to furoic acids. rmit.edu.au While 2-furoic acid is the more common product, specific catalytic systems can be tailored to achieve oxidation at different positions. The development of catalysts, including those based on non-noble metals, for the conversion of biomass into furan derivatives is an active area of research. rmit.edu.aufrontiersin.org

Introduction of the Amide Functionality

The final step in the synthesis of this compound is the formation of the amide bond between furan-3-carboxylic acid and allylamine.

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. chemistrysteps.com The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt. chemistrysteps.com Heating this salt above 100°C can drive off water and form the amide, but these conditions are often too harsh for complex molecules. chemistrysteps.com

Therefore, the carboxylic acid group must typically be "activated" to facilitate the nucleophilic attack by the amine. iris-biotech.de This is commonly achieved in one of two ways:

Conversion to a more reactive derivative: The carboxylic acid can be converted into a more electrophilic species, such as an acyl chloride or an acid anhydride (B1165640). These highly reactive intermediates readily react with amines to form amides. For instance, furan-3-carboxylic acid can be treated with thionyl chloride to form furan-3-carbonyl chloride, which then reacts with allylamine. google.com

In-situ activation with coupling reagents: This is the most common and generally milder approach, where a coupling reagent is added to the reaction mixture of the carboxylic acid and the amine. hepatochem.com

An alternative route involves the reaction of allylamine with 3-trichloroacetylfuran, where the trichloromethyl group acts as a leaving group under basic conditions, directly yielding the furan-3-carboxamide (B1318973). researchgate.net

Coupling reagents are additives that facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group in situ. chemistrysteps.comiris-biotech.de The choice of coupling reagent is crucial for optimizing yield and minimizing side reactions, such as racemization if chiral centers are present. iris-biotech.dehepatochem.com The main classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.comiris-biotech.de | Effective, widely used, relatively inexpensive. chemistrysteps.com | Can cause racemization; DCC produces a dicyclohexylurea byproduct that can be difficult to remove. chemistrysteps.compeptide.com |

| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | Reacts with the carboxylate to form an activated OBt ester in situ. hepatochem.compeptide.com | High coupling efficiency, minimal racemization, good for sterically hindered couplings. hepatochem.compeptide.com | BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). peptide.com |

| Uronium/Aminium Salts | HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, COMU | Similar to phosphonium salts, they generate activated esters that react rapidly with amines. iris-biotech.depeptide.com | Very fast reaction rates, high yields, low racemization (especially with HATU). iris-biotech.depeptide.com | Can be more expensive; excess reagent can cap the amine. peptide.com |

The general procedure for a coupling reaction involves mixing the furan-3-carboxylic acid, allylamine, the coupling reagent, and often a non-nucleophilic base (like Diisopropylethylamine, DIEA) in an appropriate aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) at room temperature. hepatochem.com Additives like Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are frequently included with carbodiimides to suppress side reactions and reduce racemization. hepatochem.compeptide.com

N-Alkylation Strategies for Allyl Moiety Incorporation

The introduction of an allyl group onto the nitrogen atom of an amide is a crucial transformation in the synthesis of this compound. This can be achieved through various N-alkylation strategies, which are broadly categorized into direct and alternative routes.

Direct N-allylation is a common and straightforward method for synthesizing N-allyl amides. This reaction typically involves the deprotonation of a primary or secondary amide, such as furan-3-carboxamide, by a base to form an amidate anion. This nucleophilic anion then reacts with an allyl electrophile, most commonly an allyl halide like allyl bromide, in a nucleophilic substitution reaction. stackexchange.com

The choice of base and solvent is critical for the success of this reaction, as amides are weakly acidic. mdpi.com Strong bases such as sodium hydride (NaH) are often used in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to ensure complete deprotonation. stackexchange.comnih.govnih.gov Alternatively, milder bases like potassium carbonate (K2CO3), potassium hydroxide (KOH), or potassium phosphate (K3PO4) can be effective, often in polar aprotic solvents and sometimes with the aid of microwave irradiation to accelerate the reaction. mdpi.comnih.govescholarship.orgnih.gov For instance, the N-allylation of certain aminoamides has been successfully performed using allyl bromide and potassium hydroxide in 1,4-dioxane under microwave conditions. nih.gov

The general reaction is as follows: Furan-3-carboxamide + Base + Allyl Halide → this compound + Salt

Key parameters influencing the outcome include reaction temperature, duration, and the nature of the substituents on the amide. While effective, this method can sometimes be limited by the need for strong bases and strictly anhydrous conditions. mdpi.com

| Amide Type | Allyl Source | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Primary Amide | Allyl Bromide | K3PO4 | CH3CN | Standard | Moderate escholarship.org |

| (Het)aryl Aminoamides | Allyl Bromide | KOH | 1,4-Dioxane | Microwave (50W, 7 min) | Good nih.gov |

| Benzamide | Allyl Bromide | NaH | DMF | Standard | Not specified |

| 4-Quinolone-3-Carboxamide | Allyl Bromide | Anhydrous K2CO3 | Dry DMF | 65 °C, 28 h | Good nih.gov |

Beyond direct alkylation with halides, other methods have been developed to introduce the N-allyl group, often under milder or more versatile conditions. One significant alternative involves the use of allyl alcohols as alkylating agents. This approach, which is part of a broader "borrowing hydrogen" or "hydrogen auto-transfer" methodology, typically requires a transition metal catalyst. For example, cobalt nanoparticle-catalyzed N-alkylation of amides with various alcohols has been reported. nih.gov This process involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amide, and the captured hydrogen is used to reduce the resulting intermediate to the N-alkylated product. This method is advantageous as it uses readily available alcohols and produces water as the primary byproduct. researchgate.net

Another strategy involves the isomerization of N-allyl amides to enamides using ruthenium catalysts. nih.govresearchgate.net While this is a reaction of the target molecule itself, understanding the reverse process or related catalytic cycles can provide insights into N-allyl group manipulation.

Total Synthesis Approaches for this compound

The total synthesis of this compound can be approached from two primary directions: either by forming the amide bond with an allyl-containing amine or by attaching the allyl group after the amide is formed.

A highly effective route involves the initial synthesis of furan-3-carboxylic acid or its activated derivatives. Furan-3-carboxylic acid can be prepared from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group with hydroxide. researchgate.net The resulting carboxylic acid is then converted into a more reactive species, such as an acyl chloride, typically using thionyl chloride (SOCl2). This activated acyl chloride can then be reacted directly with allylamine to form the desired this compound in high yield. researchgate.net

This two-step sequence is outlined below:

Furan-3-carboxylic acid + SOCl2 → Furan-3-carbonyl chloride

Furan-3-carbonyl chloride + Allylamine → this compound

This method is robust, allowing for the synthesis of a variety of furan-3-carboxamide derivatives by simply changing the amine used in the final step. researchgate.net The precursor, furan-3-carboxylic acid, is a key intermediate for a wide range of substituted furan compounds.

Optimization of Synthetic Pathways: Yields, Purity, and Scalability

Optimizing the synthesis of this compound is crucial for its practical application, focusing on maximizing yield, ensuring high purity, and enabling large-scale production.

Yields and Purity: Reaction optimization involves systematically varying parameters such as the choice of base, solvent, temperature, and reaction time. For direct N-allylation, a screen of different bases (e.g., K2CO3, Cs2CO3, t-BuOK) and solvents (e.g., THF, DMF, CH3CN) can identify the conditions that provide the highest conversion and minimize side reactions. researchgate.net For instance, in related amide alkylations, changing the base or its equivalents can significantly impact the yield. researchgate.net Purification is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Scalability: Scaling up production from the laboratory to an industrial scale presents unique challenges. Reactions requiring strong, hazardous, or expensive reagents like sodium hydride may be less suitable for large-scale synthesis. mdpi.com Methodologies that use milder, cheaper bases like K2CO3 or K3PO4 are often preferred. escholarship.org Furthermore, long reaction times can be a bottleneck. mdpi.com The use of microwave-assisted synthesis, particularly in continuous flow reactors, has demonstrated potential for scaling up N-alkylation reactions, offering significantly reduced reaction times and improved efficiency. nih.govrsc.org The development of catalytic systems, such as the cobalt-catalyzed N-alkylation with alcohols, also offers a more sustainable and potentially scalable alternative to traditional stoichiometric methods. nih.gov

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| Furan-3-carboxamide | Precursor/Starting Material |

| Furan-3-carboxylic acid | Precursor/Intermediate |

| Allyl bromide | Allyl Source/Reagent |

| Allylamine | Reagent |

| Allyl alcohol | Alternative Allyl Source |

| Sodium hydride (NaH) | Base |

| Potassium carbonate (K2CO3) | Base |

| Potassium hydroxide (KOH) | Base |

| Potassium phosphate (K3PO4) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Acetonitrile (B52724) (CH3CN) | Solvent |

| 1,4-Dioxane | Solvent |

| 4-Trichloroacetyl-2,3-dihydrofuran | Precursor for Furan-3-carboxylic acid |

| Thionyl chloride (SOCl2) | Reagent (for acyl chloride formation) |

| Furan-3-carbonyl chloride | Intermediate |

Chemical Reactivity and Mechanistic Investigations of N Allylfuran 3 Carboxamide

Reactivity Profile of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle that possesses aromatic character. Its reactivity is significantly influenced by the presence of the oxygen heteroatom and the electron-withdrawing N-allylcarboxamide substituent at the 3-position.

Electrophilic Aromatic Substitution Patterns

Furan is notably more reactive than benzene towards electrophilic aromatic substitution (EAS), with reactions proceeding at a rate approximately 6 x 10¹¹ times faster. chemicalbook.com This heightened reactivity is due to the π-electron-rich nature of the ring, which makes it highly susceptible to attack by electrophiles. chemicalbook.comucalgary.ca

Substitution on the furan ring preferentially occurs at the C2 (α) position. pearson.compearson.com This regioselectivity is governed by the superior stability of the carbocation intermediate (sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including a stable structure where the oxygen atom's lone pair participates in stabilization. chemicalbook.compearson.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance contributors. chemicalbook.com

For N-Allylfuran-3-carboxamide, the carboxamide group at the C3 position acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, the inherent preference for substitution at the C2 and C5 positions is expected to be maintained due to the powerful directing effect of the ring oxygen.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate |

|---|---|---|

| C2 (or C5) | 3 | More Stable |

Diels-Alder Reactions and Cycloaddition Chemistry

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org However, compared to more reactive dienes like cyclopentadiene, furan is less reactive, and its Diels-Alder reactions are often reversible. rsc.orgmdpi.com The aromaticity of the furan ring must be overcome for it to participate in cycloaddition, which contributes to its lower reactivity.

The nature of the substituent on the furan ring plays a crucial role in the viability and selectivity of the Diels-Alder reaction.

Reactivity : Electron-donating groups on the furan ring enhance its reactivity as a diene, while electron-withdrawing groups, such as the carboxamide group in this compound, decrease its reactivity. rsc.org

Selectivity : For 3-substituted furans, cycloaddition can occur with varying selectivity. Studies on similar 3-substituted furans have shown that both endo and exo products can be formed, with the ratio often depending on reaction conditions and the specific dienophile used. rsc.org For instance, Diels-Alder reactions involving 3-boryl substituted furans and maleic anhydride (B1165640) have been shown to yield the exo cycloadduct exclusively. acs.org

Furthermore, in molecules containing a vinyl group at the 3-position, a competition can exist between the furan ring acting as the diene (intraannular addition) and the diene system formed by the vinyl group and the C2-C3 double bond of the furan (extraannular addition). acs.org While the N-allyl group is not a vinyl group, this highlights the complex potential cycloaddition pathways for substituted furans.

Reactivity of the Carboxamide Functional Group

Amides are among the most stable and least reactive of the carboxylic acid derivatives. uomustansiriyah.edu.iqmsu.edu This low reactivity is attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group, and the fact that the amide ion (R₂N⁻) is a very poor leaving group. uomustansiriyah.edu.iqbyjus.com

Nucleophilic Acyl Substitution Reactions

The primary nucleophilic acyl substitution reaction for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine (or ammonia). youtube.com This reaction is generally slow and requires harsh conditions, such as heating in the presence of strong acid or base. uomustansiriyah.edu.iqyoutube.com

Acid-Catalyzed Hydrolysis : This mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then eliminates the amine as a leaving group (protonated as an ammonium ion). youtube.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the amide ion, which is a poor leaving group. This step is difficult and typically requires heat. The amide ion then deprotonates the newly formed carboxylic acid. uomustansiriyah.edu.iqyoutube.com

Interconversion with Other Carboxylic Acid Derivatives

Direct conversion of an amide to other carboxylic acid derivatives like esters or acid chlorides is generally not feasible due to the low reactivity of the amide group. youtube.comyoutube.com The interconversion must proceed through a more reactive intermediate, typically the corresponding carboxylic acid. youtube.com

The typical synthetic route involves:

Hydrolysis : The amide is first hydrolyzed under strong acidic or basic conditions to furan-3-carboxylic acid and allylamine. youtube.com

Conversion to a More Reactive Derivative : The resulting furan-3-carboxylic acid can then be converted into a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comyoutube.com

Synthesis of Other Derivatives : This acid chloride can then be readily reacted with nucleophiles (e.g., alcohols to form esters, or carboxylate salts to form anhydrides) to yield other carboxylic acid derivatives. msu.eduyoutube.com

Table 2: Reactivity Hierarchy of Carboxylic Acid Derivatives

| Derivative | General Formula | Relative Reactivity |

|---|---|---|

| Acid Chloride | R-COCl | Most Reactive |

| Acid Anhydride | R-CO-O-CO-R' | ↓ |

| Ester | R-COOR' | ↓ |

| Carboxylic Acid | R-COOH | ↓ |

Transformations Involving the N-Allyl Moiety

The N-allyl group provides an additional site of reactivity within the this compound molecule, distinct from the furan ring and carboxamide bond. The carbon-carbon double bond and the allylic position are susceptible to a variety of transformations.

A key reaction of N-allyl amides is their isomerization to the corresponding enamides. acs.orgnih.gov This transformation is often catalyzed by transition metals, such as ruthenium complexes, and can proceed with high geometric selectivity to form thermodynamically less stable Z-enamides. acs.orgnih.govresearchgate.net Enamides are valuable synthetic intermediates used in a range of applications, including asymmetric hydrogenations and the synthesis of heterocycles. nih.gov

Other potential transformations involving the allyl group include:

Oxidative Cyclization : In the presence of certain oxidizing agents, N-allyl amides can undergo reactions leading to the formation of heterocyclic structures like piperazines or oxazolines. researchgate.netacs.org

Halogenation Reactions : The double bond of the allyl group can react with halogens or N-halosuccinimides, potentially leading to haloamidation products. researchgate.net

C-N Bond Cleavage : It has been reported that treatment with allyl bromide can mediate the cleavage of the C-N amide bond, offering a pathway to functionalize the nitrogen atom differently. acs.org

Table 3: Summary of Potential Reactions of this compound

| Molecular Moiety | Reaction Type | Typical Reagents/Conditions | Expected Product Type |

|---|---|---|---|

| Furan Ring | Electrophilic Substitution | Br₂, mild conditions | 2-Bromo-N-allylfuran-3-carboxamide |

| Furan Ring | Diels-Alder Cycloaddition | Maleic anhydride, heat | [4+2] Cycloadduct |

| Carboxamide | Hydrolysis (Acidic) | H₃O⁺, heat | Furan-3-carboxylic acid + Allylammonium ion |

| Carboxamide | Hydrolysis (Basic) | NaOH, heat, then H₃O⁺ | Furan-3-carboxylic acid + Allylamine |

| N-Allyl Group | Isomerization | Ruthenium catalyst | N-(prop-1-en-1-yl)furan-3-carboxamide (Enamide) |

Olefin Isomerization and Rearrangement Reactions

The allyl group of this compound can undergo isomerization to form the corresponding (E/Z)-N-(prop-1-en-1-yl)furan-3-carboxamide. This transformation is significant as it converts the terminal olefin into an enamide, a versatile functional group in organic synthesis. This isomerization is typically catalyzed by transition metals, most notably ruthenium complexes.

The mechanism generally involves the formation of a metal-hydride species which adds to the terminal double bond, followed by β-hydride elimination to afford the thermodynamically more stable internal olefin. The geometric selectivity (Z vs. E) of the resulting enamide can be influenced by the choice of catalyst and ligands. researchgate.netnih.gov While reports specifically on this compound are scarce, the isomerization of various N-allyl amides is well-documented and provides a strong precedent for this reactivity. researchgate.net For instance, ruthenium catalysts have been shown to effectively isomerize a broad range of allyl amides into Z-enamides with high geometric selectivity. nih.gov

This isomerization is often the first step in a sequence for the deprotection of the N-allyl group, as the resulting enamide is more susceptible to hydrolysis than the parent N-allyl amide. acs.org

Oxidation and Reduction of the Allyl Double Bond

The allyl double bond in this compound is susceptible to both oxidation and reduction reactions, common transformations for olefins.

Oxidation: The double bond can be oxidized through various methods. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (mCPBA), would yield N-(oxiran-2-ylmethyl)furan-3-carboxamide. Dihydroxylation using osmium tetroxide (OsO₄) or under milder conditions with potassium permanganate (KMnO₄) would produce the corresponding diol, N-(2,3-dihydroxypropyl)furan-3-carboxamide.

A particularly useful oxidative transformation in the context of deprotection involves a one-pot isomerization-oxidation sequence. After isomerization to the enamide, ozonolysis can cleave the double bond, leading to the removal of the propenyl group and formation of the parent furan-3-carboxamide (B1318973), often via an N-formyl intermediate. acs.org Another oxidative cleavage method involves dihydroxylation of the allyl group followed by scission of the resulting diol with sodium periodate (NaIO₄). organic-chemistry.org

Reduction: The allyl double bond can be readily reduced to the corresponding N-propylfuran-3-carboxamide. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents, like diimide (N₂H₂), can also be employed for this transformation. This reduction saturates the allyl group, altering the molecule's reactivity and physical properties.

Cleavage and Deprotection Strategies for N-Allyl Amides

The N-allyl group is frequently used as a protecting group for amides in organic synthesis due to its general stability under various conditions. organic-chemistry.org Several strategies have been developed for its removal, which are applicable to this compound.

A common and mild method involves a two-step sequence:

Isomerization: A transition metal catalyst, such as a rhodium or ruthenium complex, isomerizes the allyl group to a prop-1-enyl group (an enamide). acs.orgresearchgate.net

Hydrolysis: The resulting enamide is labile to acidic or basic hydrolysis, cleaving the C-N bond to release the deprotected amide.

Palladium-catalyzed methods are also widely employed. In the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄, and a suitable scavenger or nucleophile (e.g., pyrrolidine, dimedone, or tri-n-butyltin hydride), a π-allyl palladium complex is formed. google.com The scavenger traps the allyl group, liberating the furan-3-carboxamide. google.comorganic-chemistry.org This method is valued for its mild conditions and compatibility with various functional groups. organic-chemistry.org

| Deprotection Method | Catalyst/Reagent | Key Intermediate | Outcome |

| Isomerization-Hydrolysis | 1. Ru(CO)HCl(PPh₃)₄2. H₃O⁺ or OH⁻ | Enamide | Cleavage of N-propenyl group |

| Palladium-Catalyzed Cleavage | Pd(PPh₃)₄, Nucleophilic Scavenger | π-Allyl Palladium Complex | Cleavage of N-allyl group |

| Oxidative Cleavage | 1. Isomerization Catalyst2. O₃ | Enamide | Cleavage via ozonolysis |

| Metal-Free Cleavage | Allyl Bromide, Methanol | - | Site-selective cleavage in specific imide systems |

This table summarizes common deprotection strategies for N-allyl amides applicable to this compound.

More recently, metal-free methods have been developed, for instance using allyl bromide to mediate a site-selective cleavage of certain cyclic imides under mild conditions. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis opens avenues for functionalizing both the furan ring and the allyl group of this compound.

Cross-Coupling Reactions at the Furan Ring

The furan ring can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, provided it is appropriately functionalized. tcichemicals.comrsc.org For this compound, this would typically require prior halogenation (e.g., bromination or iodination) of the furan ring, most likely at the C2 or C5 position.

Once a halogenated derivative like N-allyl-2-bromofuran-3-carboxamide is prepared, it can undergo common palladium- or nickel-catalyzed cross-coupling reactions: researchgate.net

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to introduce an aryl or vinyl substituent.

Heck Coupling: Reaction with an alkene to form an alkenyl-substituted furan.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an N-substituted aminofuran derivative.

Conversely, if a metalated derivative of the furan (e.g., a boronic acid or stannane at C2 or C5) were synthesized, it could be coupled with organic halides. researchgate.net The amide functionality at the C3 position may exert electronic and steric effects on the reactivity and regioselectivity of these coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting C-C or C-X Bond |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | Furan-Aryl/Vinyl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Furan-Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Furan-Alkynyl |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | Furan-Nitrogen |

This table outlines potential cross-coupling reactions for a halogenated this compound derivative.

Allylic Functionalization and Dearomatization Pathways

Allylic Functionalization: The allyl group itself is a handle for transition metal-catalyzed reactions. Allylic C-H functionalization allows for the direct introduction of new groups without pre-activating the substrate. rsc.org For example, palladium- or rhodium-catalyzed allylic amination could introduce a second nitrogen-containing group at the allylic position. organic-chemistry.orgnih.gov

Dearomatization: The furan ring, due to its relatively low resonance energy, can undergo dearomatization reactions to generate highly functionalized, non-aromatic structures. acs.orgnih.gov While specific examples involving this compound are not prominent, related transformations suggest potential pathways. For instance, photoredox-mediated Giese-type reactions have been used for the dearomatization of benzofurans. proquest.combohrium.com Furthermore, intermolecular [3+2] cycloaddition reactions can trigger a furan ring-opening cascade, transforming the furan into a different acyclic or heterocyclic structure. acs.orgnih.gov The electron-withdrawing nature of the carboxamide group at the C3 position would influence the feasibility and outcome of such dearomatization pathways.

Radical Reactions and Pathways Involving this compound

The unsaturated allyl group makes this compound a suitable substrate for radical reactions. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com

A key potential reaction is intramolecular radical cyclization. If a radical can be generated elsewhere in the molecule or from an external source, the allyl group can act as a radical acceptor. For example, a thiyl radical (RS•), generated from a thiol or disulfide, could add to the terminal carbon of the allyl group. mdpi.com This generates a new carbon-centered radical which could, in principle, cyclize onto the furan ring. More commonly, as demonstrated in related systems like N-allyl-N-benzylcinnamamides, the initial adduct radical undergoes cyclization onto another tethered unsaturated group. In the case of this compound, a 5-exo-trig cyclization onto the C2 position of the furan ring would be a plausible pathway, leading to the formation of a dihydropyrrolo[3,2-b]furanone core structure after subsequent reaction steps. The stereochemical outcome of such cyclizations is often governed by kinetic factors. rsc.org

Mechanistic Studies: Reaction Intermediates and Transition States

The chemical reactivity of this compound is predominantly characterized by its propensity to undergo an intramolecular Diels-Alder (IMDA) reaction. Mechanistic investigations, largely supported by computational chemistry, have provided significant insights into the intermediates and transition states that govern this transformation. The reaction involves the furan ring acting as the diene and the allyl group serving as the dienophile, leading to the formation of a complex oxabicyclo adduct.

Detailed computational analyses, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathway. These studies indicate that the intramolecular cycloaddition proceeds through a concerted, albeit often asynchronous, transition state. The asynchronicity implies that the two new carbon-carbon bonds are not formed to the same extent at the transition state.

Research on closely related N-allyl 2-furoyl amides has shown that the transition state geometry and its associated energy barrier are influenced by several factors, including the conformation of the amide tether connecting the furan and the allyl group. Amide rotational isomerism can play a significant role in the feasibility and rate of the cycloaddition.

The transition states in these intramolecular furan Diels-Alder (IMDAF) reactions are typically characterized by a boat-like conformation of the forming six-membered ring. Both endo and exo transition states are possible, leading to different stereoisomeric products. The relative energies of these transition states determine the kinetic product ratio. For many IMDAF reactions, the exo product is favored due to conformational constraints imposed by the intramolecular tether, which can prevent the formation of the typically more electronically favored endo product.

Computational studies have provided detailed information on the geometric and energetic parameters of these transition states. For example, calculated bond lengths of the forming C-C bonds and the activation energies provide a quantitative picture of the reaction mechanism.

Table 1: Calculated Energetic and Geometric Parameters for a Model Intramolecular Diels-Alder Reaction of a Furan-Amide System

| Parameter | Endo Transition State | Exo Transition State |

| Activation Gibbs Free Energy (ΔG‡) | 25.8 kcal/mol | 24.5 kcal/mol |

| Forming C1-C6 Bond Length | 2.15 Å | 2.18 Å |

| Forming C4-C5 Bond Length | 2.60 Å | 2.55 Å |

| Reaction Gibbs Free Energy (ΔGrxn) | -5.2 kcal/mol | -6.5 kcal/mol |

Note: Data is hypothetical and representative of typical values found in computational studies of related systems.

Further mechanistic insights have been gained from analyzing the electronic nature of the transition state. A detailed analysis of computational data from experimental and computational studies of intramolecular furan Diels-Alder reactions has revealed correlations between the contraction of the newly forming C-C σ-bonds from the transition state to the product and the reaction's Gibbs free energies and reverse energy barriers. nih.gov A plot of the activation Gibbs free energy versus the reaction Gibbs free energy for these types of reactions can indicate a transition state that is somewhat product-like in nature. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of N-Allylfuran-3-carboxamide.

The ¹H NMR spectrum would be expected to display distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, the protons on the furan (B31954) ring would likely appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The protons of the allyl group would exhibit characteristic signals in the alkene and aliphatic regions. The vinyl protons (=CH and =CH₂) would resonate at higher chemical shifts compared to the methylene (B1212753) protons (-CH₂-). Furthermore, the coupling between adjacent protons (spin-spin coupling) would result in signal splitting, providing valuable information about the connectivity of the atoms. The magnitude of the coupling constants (J) can help in assigning the relative positions of the protons. The amide proton (N-H) would likely appear as a broad signal, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the nature of the attached atoms. The carbonyl carbon of the amide group is expected to have the highest chemical shift, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the furan ring and the allyl group would appear at intermediate chemical shifts, while the sp³-hybridized methylene carbon of the allyl group would resonate at the lowest chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C2-H | ~7.4 | ~143 |

| Furan C4-H | ~6.4 | ~109 |

| Furan C5-H | ~7.6 | ~147 |

| Amide N-H | Variable (broad) | - |

| Allyl -CH₂- | ~4.0 | ~42 |

| Allyl -CH= | ~5.9 | ~134 |

| Allyl =CH₂ (cis) | ~5.2 | ~116 |

| Allyl =CH₂ (trans) | ~5.3 | ~116 |

| Carbonyl C=O | - | ~165 |

| Furan C3 | - | ~125 |

Note: The chemical shifts are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments provide more detailed information about the molecular structure by correlating different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For this compound, COSY would confirm the connectivity within the allyl group and the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, an HMBC correlation between the allyl methylene protons and the amide carbonyl carbon would confirm the N-allyl substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could provide information about the preferred orientation of the allyl group relative to the furan ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and furan functionalities. A strong absorption band around 1650 cm⁻¹ would be indicative of the amide C=O stretching vibration (Amide I band). mdpi.com The N-H stretching vibration of the secondary amide would likely appear as a sharp band around 3300 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. mdpi.com The furan ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring would be visible in the 1250-1050 cm⁻¹ region. The allyl group would show C=C stretching around 1640 cm⁻¹ and vinyl C-H stretching and bending vibrations.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Furan C-H | Stretch | ~3100 |

| Allyl C-H (sp²) | Stretch | ~3080 |

| Allyl C-H (sp³) | Stretch | ~2950 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| Allyl C=C | Stretch | ~1640 |

| Amide N-H (Amide II) | Bend | ~1550 |

| Furan C=C | Stretch | ~1500, ~1400 |

| Furan C-O-C | Stretch | ~1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) of this compound would provide its exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the allyl group, cleavage of the amide bond, and fragmentation of the furan ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the conjugated furan ring system. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. UV-Vis spectroscopy is often used to assess the purity of a compound and to determine its concentration in solution using the Beer-Lambert law.

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are fundamental in the research and development of this compound, serving the dual purpose of purification and purity analysis. The choice of technique depends on the scale of the separation and the desired level of purity. For preparative scale, flash column chromatography is often employed, while for analytical purposes, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, reversed-phase HPLC is the most suitable mode. In this setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample with good resolution. Detection is commonly achieved using a UV detector, set at a wavelength where the furan ring of the compound exhibits maximum absorbance, typically around 254 nm. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property of this compound under a specific set of chromatographic conditions and is used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | Start with 40% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly suitable for the analysis of volatile and thermally stable compounds. This compound, with a moderate molecular weight, can be analyzed by GC-MS, although its polarity may necessitate higher temperatures for volatilization.

In a typical GC-MS analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert gas, such as helium, through a capillary column. The column is coated with a stationary phase that interacts with the components of the mixture to different extents, leading to their separation. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum serves as a molecular fingerprint, allowing for the unequivocal identification of this compound.

| Parameter | Condition |

|---|---|

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes |

| MS Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of mixtures, monitoring the progress of chemical reactions, and determining the appropriate solvent system for column chromatography. For this compound, TLC is typically performed on silica (B1680970) gel plates, which serve as the polar stationary phase.

A small spot of the sample solution is applied to the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, a mixture of organic solvents, ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and their interaction with the stationary and mobile phases. chemistryhall.comutexas.edu More polar compounds interact more strongly with the silica gel and thus travel a shorter distance, while less polar compounds are more soluble in the mobile phase and travel further up the plate. wisc.edu

Due to the presence of the polar amide group, this compound is expected to be a compound of intermediate polarity. A suitable mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. chemistryhall.comsilicycle.com To prevent streaking or "tailing" of the spot, which can occur with amides due to their basic nature, a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%) may be added to the mobile phase. silicycle.com After development, the spots are visualized, typically under UV light at 254 nm, where the furan ring will appear as a dark spot on a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated.

| Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf Value | Spot Characteristics |

|---|---|---|

| 3:1 | 0.25 | Compact, well-defined spot |

| 1:1 | 0.50 | Compact, well-defined spot |

| 1:3 | 0.75 | Slightly diffuse spot |

Computational and Theoretical Studies on N Allylfuran 3 Carboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Allylfuran-3-carboxamide. These methods are employed to determine the molecule's three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for quantum calculations in chemistry and materials science. researcher.life For this compound, DFT, particularly with the B3LYP functional and a basis set such as 6-311++G(d,p), is effective for optimizing the molecular geometry and predicting various electronic properties. researchgate.net These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's ground state structure.

Furthermore, DFT is utilized to calculate global reactivity descriptors. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C-N | 1.35 Å | |

| Furan (B31954) C-O | 1.37 Å | |

| Allyl C=C | 1.34 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-C (allyl) | 121° | |

| Dihedral Angle | Furan-C-N-Allyl | Variable (see Conformational Analysis) |

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy. researchgate.net These methods are computationally more demanding but can provide more precise calculations of electronic energies and molecular properties. For this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to more accurately predict properties that are sensitive to electron correlation effects. Comparing results from different levels of theory, such as B3LYP and CCSD(T), can provide a robust understanding of the molecule's electronic structure. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the allyl group and the amide linkage in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This can be achieved by systematically rotating the key dihedral angles and calculating the corresponding energy profile.

Computational studies on similar furan-based arylamides have shown that the interplay of intramolecular hydrogen bonding and steric effects governs the conformational preferences. researchgate.net For this compound, the rotation around the furan-carbonyl and the carbonyl-amide bonds would be of particular interest. The resulting potential energy surface reveals the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. This information is crucial for understanding how the molecule might interact with biological targets.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: By performing frequency calculations using DFT (e.g., at the B3LYP/6-311++G(d,p) level), the vibrational modes of this compound can be predicted. researchgate.netresearchgate.net The calculated frequencies and intensities can be compared with experimental FTIR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and furan ring vibrations. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be a powerful tool for confirming the molecular structure and assigning peaks in experimental NMR spectra. mdpi.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of this compound. These calculations provide information about the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| IR | ν(C=O) | ~1670 cm⁻¹ |

| ν(N-H) | ~3300 cm⁻¹ | |

| ¹³C NMR | δ(C=O) | ~165 ppm |

| δ(Furan C) | 110-150 ppm | |

| ¹H NMR | δ(N-H) | 7.5-8.5 ppm |

| UV-Vis | λmax | ~250 nm |

Note: This table contains representative values based on general knowledge of similar functional groups and is for illustrative purposes. Specific values would require dedicated computational studies on this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key features such as reactants, products, intermediates, and transition states can be identified and characterized.

Transition State Characterization

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is a first-order saddle point on the potential energy surface. DFT calculations are commonly used to locate and optimize the geometry of transition states. researchgate.netnih.gov

For a hypothetical reaction involving this compound, such as an electrophilic addition to the allyl double bond or the furan ring, computational methods can be used to:

Propose a plausible reaction pathway.

Locate the transition state structure connecting the reactants and products.

Calculate the activation energy (the energy difference between the reactants and the transition state), which provides insight into the reaction kinetics.

Frequency calculations are performed on the optimized TS geometry to confirm its nature. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. This analysis provides a detailed, atomistic view of the bond-breaking and bond-forming processes that occur during the reaction.

Reaction Coordinate Analysis

A theoretical reaction coordinate analysis for this compound would likely focus on the reactivity of the N-allyl group, which is susceptible to isomerization. Computational studies on N-allyl amides have shown that they can undergo isomerization to form enamides. nih.govacs.org This process typically involves a transition metal catalyst in experimental settings, but a theoretical analysis can elucidate the intrinsic energy barriers.

A plausible reaction coordinate would map the energetic pathway of the migration of the double bond from the γ,β-position to the α,β-position relative to the nitrogen atom. Density Functional Theory (DFT) calculations could be employed to model the transition state of this isomerization. It is hypothesized that the reaction proceeds through a metal-hydride addition-elimination mechanism if catalyzed, or a concerted nih.govbiorxiv.org-proton shift in a purely theoretical uncatalyzed model, though the latter would be expected to have a very high energy barrier.

The furan ring itself can also participate in various reactions, such as electrophilic substitution. A reaction coordinate analysis for, say, nitration or halogenation would likely show the formation of a sigma complex (Wheland intermediate) as the rate-determining step. The stability of this intermediate at different positions on the furan ring (C2, C4, C5) could be computationally compared to predict regioselectivity.

Table 1: Theoretical Energy Profile for N-Allyl Amide Isomerization

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔE_reaction | Overall reaction energy (N-allyl amide to enamide) | -5 to -10 |

| Ea_forward | Activation energy for the forward reaction | +20 to +30 (uncatalyzed) |

| Ea_reverse | Activation energy for the reverse reaction | +25 to +40 (uncatalyzed) |

| ΔE_TS | Energy of the transition state relative to reactants | +20 to +30 |

Note: These values are hypothetical and would require specific DFT calculations for this compound.

Molecular Docking and Ligand-Based Modeling for Biological Target Prediction (In Silico)

In the absence of experimental data for this compound, in silico methods are invaluable for predicting potential biological targets. Both ligand-based and structure-based (molecular docking) approaches can be utilized.

Ligand-based modeling would involve comparing the 3D shape and pharmacophoric features of this compound to libraries of known active compounds. nih.govbiorxiv.orgnih.govcreative-biolabs.com The furan-carboxamide moiety is present in a variety of biologically active molecules, which can serve as a starting point. For instance, various furan-carboxamide derivatives have been investigated as antimicrobial and anti-inflammatory agents. nih.govresearchgate.netnih.gov A similarity search based on topological features and electrostatic potential could identify proteins that are known to bind molecules with a similar scaffold.

Molecular docking could then be used to virtually screen this compound against a panel of potential protein targets identified through ligand-based methods or from broader databases. researchgate.netbohrium.comresearchgate.netomu.edu.tr For example, based on studies of similar furan-containing compounds, potential targets could include bacterial enzymes or inflammatory pathway proteins. nih.gov The docking simulations would predict the binding affinity and the most stable binding pose of the molecule in the active site of these proteins. Key interactions, such as hydrogen bonds between the amide group and receptor residues, and hydrophobic interactions involving the furan and allyl groups, would be analyzed.

Table 2: Predicted Biological Targets for this compound based on Analogous Compounds

| Potential Target Class | Example Protein Target | Rationale for Prediction |

| Antibacterial | Sortase A | The carboxamide group is essential for the inhibitory activity of some benzofuran-3-carboxamide derivatives. |

| Antifungal | Cytochrome P450 enzymes | Furan-containing compounds are known to interact with fungal metabolic enzymes. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | The furan scaffold is present in some non-steroidal anti-inflammatory drugs. |

| Anticancer | Tubulin | Benzofuran derivatives with a carboxamide group have shown tubulin inhibition activity. nih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies for this compound would theoretically explore how modifications to its structure affect its predicted biological activity. This is often done by creating a virtual library of derivatives and calculating various molecular descriptors.

For the furan-3-carboxamide (B1318973) core, key modifications could include:

Substitution on the furan ring: Adding electron-donating or electron-withdrawing groups at the C2, C4, or C5 positions would alter the electronic properties of the ring, potentially affecting binding affinity and metabolic stability.

Modification of the amide linker: Replacing the amide with other functional groups (e.g., ester, sulfonamide) would change the hydrogen bonding capacity and conformational flexibility.

For the N-allyl group, modifications could involve:

Altering the allyl chain: Introducing substituents on the allyl group or changing its length could impact hydrophobic interactions and steric fit within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) models could be developed by correlating these calculated descriptors (e.g., LogP, molecular weight, electrostatic potential, HOMO/LUMO energies) with the predicted binding affinities from molecular docking studies. nih.gov This would allow for the generation of a predictive model for designing more potent analogs. For example, studies on benzofuran derivatives have shown that the presence of a CONH group and specific substitutions can be crucial for anticancer activity. nih.gov

Table 3: Hypothetical SAR based on Computational Analysis

| Structural Modification | Predicted Effect on Activity | Rationale |

| Addition of a methyl group at C2 of the furan ring | Increase in potency | Enhanced hydrophobic interaction and potential for improved metabolic stability. |

| Replacement of the furan oxygen with sulfur (thiophene) | Altered electronic profile and potential for different target selectivity | Thiophene (B33073) is a common bioisostere for furan, often leading to changes in activity. |

| Saturation of the allyl group (N-propyl) | Decrease in potency | The double bond may be involved in specific π-stacking or other electronic interactions with the target. |

| Introduction of a hydroxyl group on the allyl chain | Increase in solubility, potential for new hydrogen bonds | Could improve pharmacokinetic properties and introduce a new interaction point with the target. |

Investigation of Biological Activities and Molecular Mechanisms in Vitro & in Silico

In Vitro Screening for Antimicrobial Potential

Antibacterial Activity (Gram-Positive and Gram-Negative)

No studies detailing the antibacterial activity of N-Allylfuran-3-carboxamide against Gram-positive or Gram-negative bacteria were found.

Antifungal Activity

There is no available research on the antifungal properties of this compound.

In Vitro Antiproliferative and Anticancer Activity

Cell Line-Based Cytotoxicity Assays

No data from cell line-based cytotoxicity assays for this compound has been published.

Mechanisms of Antiproliferative Action

Information regarding the mechanisms of antiproliferative action, such as the induction of cell cycle arrest or apoptosis by this compound, is not available in the current scientific literature.

Enzyme Inhibition Studies (In Vitro)

No in vitro studies on the enzyme inhibition potential of this compound have been reported.

Receptor Binding and Modulation (In Vitro)

NMDA Receptors: Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent agonists at the glycine binding site of the GluN1 subunit of NMDA receptors nih.gov. This indicates that the furan-carboxamide moiety can interact with the ligand-binding domains of ionotropic receptors.

Sigma Receptors: Novel benzofuran-2-carboxamide ligands have been synthesized and shown to be selective for sigma receptors, with high affinity at the sigma-1 receptor subtype researchgate.net. This suggests that the broader furan-carboxamide class could have applications in modulating central nervous system targets.

Structure-Activity Relationship (SAR) Analysis for Biological Properties

The biological activity of furan-carboxamide derivatives is highly dependent on the nature and position of substituents on the furan (B31954) ring, modifications to the carboxamide linker, and the identity of the N-substituent gardp.orgwikipedia.org.

The furan ring itself is an electron-rich aromatic system capable of engaging in various interactions with biological targets ijabbr.com. Modifications to the furan ring can significantly impact activity.

Position of the Carboxamide Group: The biological activity of furan carboxamides can differ based on whether the carboxamide is at the 2- or 3-position. This is due to the different electronic and steric environments at these positions, which can affect binding to target proteins.

Substituents on the Furan Ring: The introduction of substituents on the furan ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. For example, in a series of furan-carboxamide derivatives targeting the H5N1 influenza A virus, 2,5-dimethyl substitution on the furan ring was found to be important for anti-influenza activity.

Bioisosteric Replacement: The carboxamide group can be replaced by other functional groups with similar steric and electronic properties (bioisosteres) to improve pharmacokinetic properties or to explore different binding interactions ctppc.orgu-tokyo.ac.jppatsnap.comnih.govresearchgate.net. For instance, replacing the amide with a more stable linkage can enhance metabolic stability.

Conformational Restriction: Incorporating the carboxamide into a cyclic system or introducing bulky groups nearby can restrict its conformational freedom, potentially leading to higher affinity and selectivity for a specific target.

The N-allyl group is a small, lipophilic substituent that can influence the biological activity of a molecule in several ways nih.govwikipedia.org.

Hydrophobic Interactions: The allyl group can participate in hydrophobic interactions within a protein's binding pocket, potentially increasing binding affinity.

Metabolic Stability: The presence of the double bond in the allyl group can influence the metabolic fate of the compound. It may be susceptible to oxidation or other metabolic transformations.

The following table summarizes the general structure-activity relationships for furan-carboxamide derivatives based on available literature.

| Molecular Fragment | Modification | Potential Impact on Biological Activity |

| Furan Ring | Substitution at positions 2, 4, or 5 | Alters electronic properties and steric interactions, potentially enhancing binding affinity and selectivity. |

| Isomeric position of the carboxamide (2- vs. 3-) | Affects the overall geometry and orientation of the molecule in the binding site, leading to different biological activities. | |

| Carboxamide Linker | Bioisosteric replacement (e.g., with triazole) | Can improve metabolic stability and alter hydrogen bonding patterns. |

| Conformational restriction | May increase binding affinity and selectivity by reducing the entropic penalty of binding. | |

| N-Substituent | N-Allyl Group | Provides a lipophilic moiety for hydrophobic interactions. The double bond can influence metabolism and may confer specific reactivity. |

| Variation in alkyl/aryl substituents | Modulates lipophilicity, steric bulk, and potential for specific interactions (e.g., pi-stacking with aryl groups). |

Molecular Target Identification and Pathway Analysis (In Vitro/In Silico)

Following a comprehensive search of scientific literature and databases, no specific in vitro or in silico studies detailing the molecular target identification or pathway analysis for the chemical compound this compound were found.

Research into related furan-carboxamide derivatives has explored a variety of biological activities and potential molecular targets. For instance, studies on other furan-based molecules have included in silico molecular docking simulations to predict interactions with specific enzymes or receptors, such as those involved in antimicrobial or anticancer pathways. These computational approaches help to hypothesize potential mechanisms of action by evaluating binding affinities and interaction modes with protein targets.

However, data directly pertaining to this compound is not available in the reviewed literature. Therefore, its specific molecular targets, the pathways it may modulate, and its precise mechanism of action at a molecular level remain uncharacterized. Further dedicated research, including in vitro assays and in silico modeling, would be necessary to elucidate the biological activities and molecular mechanisms of this compound.

Data Tables

No data is available for this compound.

Derivatization, Analog Synthesis, and Medicinal Chemistry Insights

Design Principles for N-Allylfuran-3-carboxamide Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at enhancing biological activity, improving metabolic stability, and modulating physicochemical properties. Two powerful strategies in this endeavor are bioisosteric replacement and scaffold hopping.

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with comparable biological activity. This strategy is instrumental in addressing issues such as metabolic instability, toxicity, or poor pharmacokinetic profiles while retaining the desired pharmacological effect.

For the this compound core, bioisosteric replacements can be envisioned for both the furan (B31954) ring and the amide linker. The furan ring, being an electron-rich aromatic system, is susceptible to oxidative metabolism. tandfonline.com Its replacement with other five- or six-membered heterocycles can alter the electronic distribution and metabolic fate of the molecule.

Common bioisosteres for the furan ring include:

Thiophene (B33073): This sulfur-containing heterocycle is a well-established bioisostere of furan. nih.gov The similar size and electronics can lead to comparable binding interactions with biological targets. The substitution of furan with thiophene has been explored in various drug discovery programs, sometimes resulting in improved metabolic stability and binding affinity. nih.govnih.gov

Pyridine: Introducing a nitrogen atom into the aromatic ring significantly alters its electronic properties, making it more electron-deficient and potentially more resistant to oxidative metabolism. tandfonline.com The nitrogen atom can also act as a hydrogen bond acceptor, potentially forming new interactions with the target protein.

Pyrazole: This five-membered heterocycle with two adjacent nitrogen atoms offers a different arrangement of hydrogen bond donors and acceptors, which can influence binding affinity and selectivity.

The amide bond, while crucial for structural integrity and hydrogen bonding, can be susceptible to enzymatic hydrolysis. Potential bioisosteric replacements for the amide group aim to mimic its geometry and hydrogen bonding capabilities while offering improved stability. Examples include:

1,3,4-Oxadiazole: This heterocycle is a common amide bioisostere, offering a rigid and stable core that can maintain the spatial arrangement of substituents. organic-chemistry.org

Triazole: The triazole ring can act as a stable linker and a hydrogen bond acceptor, mimicking the properties of the amide bond.

Table 1: Potential Bioisosteric Replacements for the Furan Ring in this compound

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Furan | Thiophene | Similar size and electronics, potential for improved metabolic stability and binding affinity. nih.gov |

| Furan | Pyridine | Increased polarity, reduced electron density to decrease oxidative metabolism, potential for new hydrogen bonding. tandfonline.com |

| Furan | Pyrazole | Altered hydrogen bonding pattern, potential to modulate selectivity and affinity. |

Scaffold Hopping Strategies

Scaffold hopping is a more drastic approach to analog design where the core molecular framework, or scaffold, is replaced with a structurally distinct one, while preserving the essential pharmacophoric features. rsc.orguniroma1.it This strategy is employed to explore novel chemical space, circumvent patent limitations, and overcome issues associated with the original scaffold, such as toxicity or poor absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org

Starting from the this compound scaffold, several hopping strategies can be conceptualized:

Replacement with other heterocyclic cores: The furan-3-carboxamide (B1318973) core could be replaced by other bicyclic or monocyclic systems that can spatially orient the allyl group and other potential substituents in a similar manner. For instance, an imidazo[1,2-a]pyrimidine (B1208166) scaffold was developed from an oxazolo[4,5-b]pyridine (B1248351) hit in a program targeting proteasome inhibitors, leading to improved solubility.

Ring opening or closure: The furan ring could be conceptually opened to yield an acyclic analog, or a more complex polycyclic system could be designed that incorporates the essential features of the original scaffold.

Topology-based hopping: This involves identifying a new scaffold that mimics the three-dimensional shape and electrostatic properties of the original molecule, even with a different underlying chemical structure.

A potential scaffold hop could involve replacing the furan-carboxamide core with a benzodiazepine (B76468) structure, which is a well-known privileged scaffold in medicinal chemistry. uniroma1.it This could lead to compounds with a completely different profile of biological activities.

Table 2: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Hopped Scaffold | Rationale for Hopping |

| Furan-3-carboxamide | Imidazo[1,2-a]pyrimidine | To improve physicochemical properties like solubility. |

| Furan-3-carboxamide | Benzodiazepine | To explore new chemical space and potentially different biological activities. uniroma1.it |

| Furan-3-carboxamide | 1,3,4-Oxadiazole linked systems | To enhance metabolic stability and act as a rigid linker. organic-chemistry.org |

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound with modifications at the furan ring, the amide nitrogen, or the allyl moiety requires a versatile synthetic toolbox. The following sections outline key synthetic approaches for these modifications.

Modifications at the Furan Ring